![molecular formula C24H40ClO4- B14312397 6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate CAS No. 113192-17-9](/img/structure/B14312397.png)
6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate is a chemical compound characterized by a cyclohexene ring substituted with a chloro group and a hexadecyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate typically involves the esterification of cyclohex-3-ene-1-carboxylic acid with hexadecyloxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The chloro group is introduced via chlorination of the cyclohexene ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted cyclohexene derivatives.
Scientific Research Applications
6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: Lacks the chloro and hexadecyloxycarbonyl groups.
6-Bromo-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate: Similar structure but with a bromo group instead of a chloro group.
6-Chloro-6-[(octadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate: Similar structure but with an octadecyloxycarbonyl group instead of a hexadecyloxycarbonyl group.
Uniqueness
6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hexadecyloxycarbonyl group increases its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
CAS No. |
113192-17-9 |
|---|---|
Molecular Formula |
C24H40ClO4- |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
6-chloro-6-hexadecoxycarbonylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H41ClO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-29-23(28)24(25)19-16-15-18-21(24)22(26)27/h15-16,21H,2-14,17-20H2,1H3,(H,26,27)/p-1 |
InChI Key |
WCRKBZZIHQMRNI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1(CC=CCC1C(=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



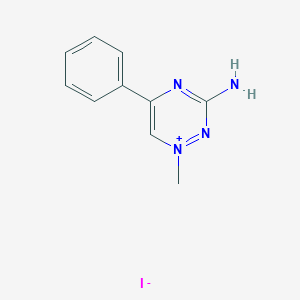
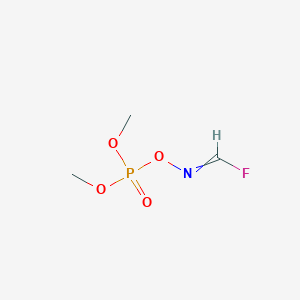

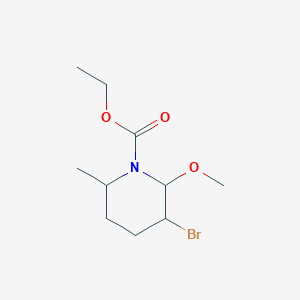
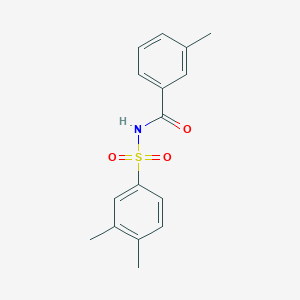
![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)

![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)
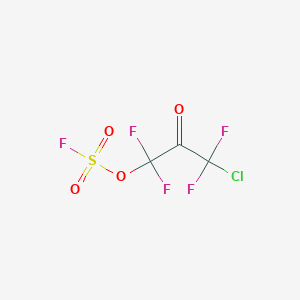

![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)
